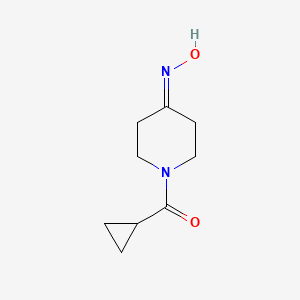

1-(Cyclopropylcarbonyl)piperidin-4-one oxime

Description

Structural Significance of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in the realm of organic chemistry. nih.govwikipedia.org It is a foundational component in a vast number of natural products, particularly alkaloids, and is a privileged scaffold in the pharmaceutical industry. researchgate.netchemrevlett.com Piperidine-containing compounds are present in more than twenty classes of pharmaceuticals, highlighting their importance in drug design. nih.govresearchgate.net

The versatility of the piperidine scaffold stems from its sp3-hybridized carbon atoms, which allow it to adopt well-defined three-dimensional chair conformations, similar to cyclohexane. wikipedia.org This conformational preference is crucial for establishing specific spatial orientations of substituents, which in turn dictates the molecule's interaction with biological targets like enzymes and receptors. researchgate.net Furthermore, the nitrogen atom within the ring can act as a basic center and a point for diverse functionalization. Piperidine derivatives are widely used as solvents, bases, and crucial intermediates in the synthesis of complex organic molecules, agrochemicals, and specialty chemicals. wikipedia.orgijnrd.org

Importance of the Oxime Functional Group in Chemical Transformations

The oxime functional group, characterized by the RR'C=N-OH structure, is a highly versatile and valuable entity in organic chemistry. taylorandfrancis.com Oximes are typically synthesized through a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and hydroxylamine (B1172632). nsf.govtutorchase.com This reaction is not only efficient but also allows for the conversion of carbonyls into a stable, yet reactive, functional group. nsf.gov

Oximes serve as crucial synthetic intermediates with a wide range of applications. They can be readily transformed into other important functional groups, such as amines, nitriles, and amides. taylorandfrancis.comnih.govresearchgate.net The N-O bond in oximes has unique properties that enable its participation in various reactions, including cycloadditions and rearrangements like the Beckmann rearrangement for synthesizing β-lactam derivatives. nsf.govnih.gov In addition, oximes are utilized as protecting groups for carbonyl compounds, ligands in coordination chemistry, and have applications in bioconjugation methodologies. tutorchase.comnih.gov Their reactivity towards transition metals and photocatalysis makes them ideal starting materials for generating nitrogen-containing heterocycles. nsf.gov

Contextualization of the Cyclopropylcarbonyl Moiety in Chemical Structures

The cyclopropyl (B3062369) group, a strained three-membered carbocycle, imparts unique and desirable properties when incorporated into larger molecules. nbinno.com When attached to a carbonyl group, forming a cyclopropylcarbonyl moiety, it significantly influences the molecule's electronic properties and conformation. The cyclopropyl ring introduces a high degree of rigidity compared to flexible aliphatic chains. nbinno.com This conformational constraint is a powerful tool in medicinal chemistry, as it can lock a molecule into a specific shape that enhances its binding affinity and selectivity for a biological target. nbinno.com

The unique orbital arrangement of the cyclopropane (B1198618) ring allows it to engage in electronic interactions with adjacent functional groups, such as the carbonyl group. This can affect the reactivity of the carbonyl carbon. stackexchange.comsincerechemicals.com The incorporation of the cyclopropylcarbonyl moiety is a known strategy in the design of complex pharmaceuticals, including antiviral and anticancer agents, where precise molecular architecture is key to function. researchgate.netgoogle.comnbinno.com

Overview of Research Trends Pertaining to 1-(Cyclopropylcarbonyl)piperidin-4-one (B1285367) Oxime

Direct research literature focusing exclusively on 1-(Cyclopropylcarbonyl)piperidin-4-one oxime is limited. However, its identity as a chemical intermediate is established by its availability from chemical suppliers. scbt.comscbt.com Research trends can be inferred from studies on closely related structures.

The synthesis of this compound would logically proceed via the oximation of its corresponding ketone, 1-(Cyclopropylcarbonyl)piperidin-4-one. This is a standard and well-documented transformation. ijprajournal.com The research interest in this molecule likely lies in its use as a building block. Piperidin-4-one oximes are known precursors for a variety of more complex heterocyclic systems. chemrevlett.com For instance, the oxime functionality can be further derivatized or can participate in ring-forming reactions.

Research on other N-substituted piperidin-4-one oximes has explored their potential cytotoxic effects on cancer cells and their antibacterial properties. ijprajournal.comresearchgate.net The presence of the N-cyclopropylcarbonyl group in the title compound suggests its potential role as a synthetic intermediate for creating novel pharmaceutical candidates. The cyclopropylcarbonyl group is found in several modern drugs, and its combination with the versatile piperidine-oxime scaffold makes this compound a molecule of interest for constructing libraries of compounds for biological screening. researchgate.netgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(4-hydroxyiminopiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-9(7-1-2-7)11-5-3-8(10-13)4-6-11/h7,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTQWYSSHZOCDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(=NO)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylcarbonyl Piperidin 4 One Oxime

Traditional Approaches to Oxime Formation from Ketonic Precursors

The conversion of a ketone to an oxime is a classical and widely employed transformation in organic synthesis. This reaction involves the condensation of a carbonyl compound with hydroxylamine (B1172632) or its salt.

Oximation of 1-(Cyclopropylcarbonyl)piperidin-4-one (B1285367)

The synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one oxime is realized by the reaction of 1-(cyclopropylcarbonyl)piperidin-4-one with hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, in the presence of a base to neutralize the hydrochloric acid released during the reaction. The base of choice is often a mild one, like sodium acetate (B1210297) or pyridine, to facilitate the liberation of free hydroxylamine, which then acts as the nucleophile.

The general reaction scheme is as follows:

1-(Cyclopropylcarbonyl)piperidin-4-one + NH₂OH·HCl → this compound + H₂O + HClOptimization of Reaction Conditions and Reagents for Oxime Formation

The efficiency of the oximation reaction can be influenced by several factors, including the choice of solvent, base, temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

For the oximation of N-acyl piperidones, including 1-(cyclopropylcarbonyl)piperidin-4-one, a systematic approach to optimization would involve screening various bases and solvents. The reaction temperature is also a critical parameter; while gentle heating can accelerate the reaction, excessive heat may lead to the degradation of the product or the formation of side products. Reaction monitoring by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

| Parameter | Variation | Expected Outcome |

| Solvent | Ethanol, Methanol, Water, Dioxane | Affects solubility of reactants and reaction rate. |

| Base | Sodium Acetate, Pyridine, Triethylamine (B128534) | Neutralizes HCl and influences the concentration of free hydroxylamine. |

| Temperature | Room Temperature to Reflux | Impacts reaction kinetics and potential for side reactions. |

| Reactant Ratio | Stoichiometric or excess hydroxylamine | Can drive the reaction to completion. |

Synthesis of the 1-(Cyclopropylcarbonyl)piperidin-4-one Precursor

The cornerstone of synthesizing the target oxime is the efficient preparation of the ketone precursor, 1-(cyclopropylcarbonyl)piperidin-4-one.

N-Acylation of Piperidin-4-one with Cyclopropanecarbonyl Chloride

The most direct and common method for the synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one is the N-acylation of piperidin-4-one with cyclopropanecarbonyl chloride. This reaction, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to scavenge the hydrogen chloride byproduct.

The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at a controlled temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature. The choice of base is important, with tertiary amines like triethylamine or diisopropylethylamine being common choices due to their inability to compete in the acylation reaction. Piperidin-4-one is often used as its hydrochloride salt, which requires the use of an additional equivalent of base for neutralization.

| Reactant/Reagent | Role | Common Examples |

| Piperidin-4-one (or its salt) | Starting material | Piperidin-4-one hydrochloride |

| Cyclopropanecarbonyl Chloride | Acylating agent | - |

| Base | HCl scavenger | Triethylamine, Diisopropylethylamine |

| Solvent | Reaction medium | Dichloromethane, Diethyl ether, Tetrahydrofuran |

Alternative Synthetic Routes to the 1-(Cyclopropylcarbonyl)piperidin-4-one Ketone

While N-acylation is the most straightforward approach, other synthetic strategies can be envisioned for the preparation of 1-(cyclopropylcarbonyl)piperidin-4-one. One such alternative could involve the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation. However, this multi-step sequence is generally less efficient than the direct N-acylation.

Another potential route could involve the construction of the piperidin-4-one ring with the N-cyclopropylcarbonyl moiety already in place. This could be achieved through a multi-component reaction, though this would require significant methodological development.

Emerging and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of N-substituted piperidin-4-ones, green chemistry approaches have been explored. These include the use of water as a solvent, phase-transfer catalysis, or microwave-assisted synthesis to reduce reaction times and energy consumption.

For the oximation step, solvent-free methods or the use of greener solvents are being investigated. For instance, carrying out the reaction under microwave irradiation can significantly accelerate the process and often leads to higher yields with minimal side product formation. The use of solid-supported reagents is another avenue for developing more sustainable protocols, as it simplifies product purification and reagent recycling.

Mechanochemical Approaches in Oxime Synthesis

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to initiate and sustain chemical reactions. unn.edu.ng This technique has emerged as a powerful and environmentally benign alternative to conventional solvent-based synthesis for a wide range of ketone-to-oxime conversions. rsc.orgrsc.org The process is notable for its simplicity, reduced waste, and often proceeds rapidly at ambient temperatures. rsc.orgunn.edu.ng

The general mechanochemical procedure for synthesizing ketoximes involves grinding the parent ketone with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide (B78521), in a mortar and pestle or a ball mill. rsc.orgresearchgate.net This solvent-free or near solvent-free method, sometimes employing a few drops of a liquid to accelerate the reaction (a technique known as liquid-assisted grinding or LAG), can lead to high yields of the desired oxime product. unn.edu.ng The reaction's progress can be monitored using techniques like Thin-Layer Chromatography (TLC), and upon completion, the product is typically isolated by a simple workup, such as washing with water to remove inorganic salts. rsc.org

This versatile method has been successfully applied to a diverse array of ketones, including those with electron-withdrawing, electron-donating, and other functional groups, demonstrating its broad applicability. researchgate.net While specific studies on the mechanochemical synthesis of this compound are not detailed in the provided literature, the established robustness of this method for other ketones suggests a high probability of success. The synthesis would involve grinding 1-(Cyclopropylcarbonyl)piperidin-4-one with hydroxylamine hydrochloride and a base.

Table 1: Examples of Mechanochemical Ketone-to-Oxime Conversion This table presents data for various ketones to illustrate the general effectiveness and conditions of the mechanochemical approach, as the specific application to 1-(Cyclopropylcarbonyl)piperidin-4-one is not explicitly documented in the search results.

| Ketone Precursor | Base | Time (min) | Yield (%) |

| 4-Nitroacetophenone | NaOH | 10 | 99 |

| 4-Methylacetophenone | NaOH | 15 | 98 |

| 4-Hydroxyacetophenone | NaOH | 10 | 99 |

| Acetophenone | NaOH | 15 | 98 |

| Cyclohexanone | NaOH | 10 | 99 |

Data extrapolated from a general study on mechanochemical oxime synthesis. researchgate.net

Catalyst-Free and Solvent-Minimizing Methodologies

Traditional oxime synthesis typically involves refluxing a ketone and a hydroxylamine salt with a base in an aqueous or alcoholic solution. rsc.org These methods, while effective, are often criticized for their long reaction times, high energy consumption, and reliance on potentially hazardous organic solvents, positioning them unfavorably within the context of green chemistry. rsc.org

In response, methodologies that minimize or eliminate the need for both solvents and catalysts (beyond a simple base) have been developed. These approaches align closely with the principles of mechanochemistry but can also include other techniques like solvent-free reactions under thermal conditions. The core of these methods involves the intimate mixing of the reactants—the ketone, hydroxylamine hydrochloride, and a base—in the absence of a bulk solvent medium. researchgate.net

The reaction between a ketone and hydroxylamine to form an oxime is fundamentally a condensation reaction that does not inherently require a catalyst beyond a proton source/sink to facilitate the steps. By removing the solvent, the concentration of reactants is maximized, which can lead to significantly increased reaction rates. In some cases, gentle heating may be applied to facilitate the reaction in the solid state or molten phase. researchgate.net For the synthesis of this compound, a catalyst-free, solvent-minimizing approach would involve mixing the parent ketone with hydroxylamine hydrochloride and a base like sodium hydroxide and potentially heating the mixture gently to afford the desired product. This avoids the use of transition-metal catalysts or complex organic catalysts, simplifying the procedure and purification while reducing costs and environmental impact. eurekalert.org

Table 2: Comparison of Synthetic Methodologies for Oximation

| Methodology | Typical Solvents | Catalyst Requirement | Key Advantages |

| Traditional Solution-Based | Ethanol, Water | None (Base used) | Well-established, simple setup |

| Mechanochemical | None or minimal (LAG) | None (Base used) | Rapid, low waste, energy-efficient, solvent-free. rsc.orgunn.edu.ng |

| Solvent-Free Thermal | None | None (Base used) | High reactant concentration, reduced waste. researchgate.net |

Advanced Spectroscopic Characterization and Stereochemical Analysis of 1 Cyclopropylcarbonyl Piperidin 4 One Oxime

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. A full NMR analysis of 1-(Cyclopropylcarbonyl)piperidin-4-one (B1285367) oxime would provide a detailed map of its atomic connectivity and stereochemistry.

¹H and ¹³C NMR Spectral Assignment and Interpretation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the piperidine (B6355638) ring, and the oxime hydroxyl group. The cyclopropyl protons typically appear as complex multiplets in the upfield region (around 0.5-2.0 ppm). The piperidine ring protons would likely exhibit signals in the range of 2.0-4.0 ppm, with their chemical shifts and multiplicities influenced by the ring conformation and the presence of the adjacent carbonyl and oxime functionalities. The oxime hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include the carbonyl carbon of the cyclopropylcarbonyl group (typically downfield, around 170 ppm), the C=N carbon of the oxime (around 150-160 ppm), the carbons of the piperidine ring, and the carbons of the cyclopropyl group. The chemical shifts would provide crucial information about the electronic environment of each carbon atom.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Cyclopropyl-CH | 1.5 - 2.0 | m | - |

| Cyclopropyl-CH₂ | 0.5 - 1.0 | m | - |

| Piperidine-CH₂ (C2, C6) | 3.5 - 4.0 | t | - |

| Piperidine-CH₂ (C3, C5) | 2.5 - 3.0 | t | - |

| Oxime-OH | 8.0 - 10.0 | br s | - |

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C=O (Cyclopropylcarbonyl) | ~170 |

| C=N (Oxime) | ~158 |

| Piperidine-C2, C6 | ~45 |

| Piperidine-C3, C5 | ~35 |

| Cyclopropyl-CH | ~15 |

| Cyclopropyl-CH₂ | ~10 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be critical for establishing the connectivity between the cyclopropylcarbonyl group and the piperidine nitrogen, as well as confirming the positions of the oxime and carbonyl groups.

Variable Temperature NMR for Conformational Dynamics

The piperidine ring can exist in various conformations, most commonly a chair form. Variable temperature (VT) NMR studies could provide insight into the conformational dynamics of the ring, such as the rate of chair-flipping. Changes in the NMR spectrum as a function of temperature could reveal the energy barriers associated with these conformational changes. For substituted piperidin-4-one oximes, it has been noted that sterically hindered compounds may prefer a twist-boat conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 1-(Cyclopropylcarbonyl)piperidin-4-one oxime would be expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch of the oxime group. A strong absorption around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the amide (from the cyclopropylcarbonyl group). Another characteristic band for the C=N stretch of the oxime would be expected around 1640-1660 cm⁻¹.

Hypothetical IR Data Table:

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3200 - 3600 | Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| C=N stretch (oxime) | 1640 - 1660 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be particularly useful for observing the vibrations of the C-C bonds within the cyclopropyl and piperidine rings. A comparative analysis of the IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, as discussed in studies of similar cyclic oximes like cyclohexanone oxime.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

A thorough search of scientific databases and chemical literature did not yield specific high-resolution mass spectrometry (HRMS) data for this compound. Consequently, a detailed analysis of its elemental composition and fragmentation patterns based on experimental data cannot be provided at this time.

In a typical HRMS analysis, the precise mass of the molecular ion would be measured, allowing for the determination of its elemental formula. The table below illustrates the kind of data that would be generated in such an experiment.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Information |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Calculated Exact Mass | 182.1055 u |

| Measured Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Fragmentation Pattern | Data not available |

The fragmentation pattern, obtained through techniques such as MS/MS, would provide valuable information about the compound's structure by showing how the molecule breaks apart. This would involve the cleavage of the cyclopropylcarbonyl group, the piperidine ring, and the oxime moiety. However, without experimental data, a definitive fragmentation pathway cannot be described.

Solid-State Structural Determination via X-ray Crystallography

Detailed information regarding the solid-state structure of this compound, as determined by X-ray crystallography, is not currently available in published literature. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

Unambiguous Stereochemical and Configurational Assignment (E/Z Isomerism of Oxime)

Single-crystal X-ray diffraction is a powerful method for the unambiguous determination of stereochemistry, including the configuration of the C=N double bond in oximes. This analysis would definitively assign the compound as either the E or Z isomer. The spatial relationship between the hydroxyl group of the oxime and the cyclopropylcarbonyl group on the piperidine ring would be clearly elucidated. In the absence of a crystal structure for this compound, no such definitive assignment can be made.

Analysis of Crystal Packing and Intermolecular Interactions

An X-ray crystallographic study would also reveal the crystal packing arrangement and the nature of intermolecular interactions, such as hydrogen bonding. Typically, the oxime's hydroxyl group would act as a hydrogen bond donor, and the nitrogen atom could act as an acceptor, leading to the formation of supramolecular structures. The carbonyl oxygen could also participate in hydrogen bonding. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. As no crystallographic data has been reported, a discussion of the specific crystal packing and intermolecular forces for this compound is not possible.

Computational and Theoretical Investigations of 1 Cyclopropylcarbonyl Piperidin 4 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of electronic structure, molecular geometry, and other essential chemical characteristics.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties and equilibrium geometries of medium to large-sized organic molecules. For compounds analogous to 1-(Cyclopropylcarbonyl)piperidin-4-one (B1285367) oxime, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure. nih.govnanobioletters.com This process determines the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For the title compound, DFT would be expected to show a piperidine (B6355638) ring in a stable conformation and define the geometry of the amide linkage and the oxime group. nih.gov Furthermore, DFT is used to calculate key electronic parameters. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity. nanobioletters.comsci-hub.se Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack. nanobioletters.com

Table 1: Illustrative Geometric Parameters from DFT Optimization

| Atoms | Parameter |

|---|

This table illustrates the type of data obtained from DFT calculations. Actual values require a specific computational study on the target molecule.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While more computationally intensive than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain molecular properties.

For a molecule like 1-(Cyclopropylcarbonyl)piperidin-4-one oxime, ab initio calculations could be used to refine the energies of different conformers or to accurately predict spectroscopic properties. For instance, high-accuracy calculations of rotational barriers or the relative energies of E/Z oxime isomers can corroborate or improve upon DFT results. Due to their computational cost, these methods are often applied to specific aspects of the molecule's potential energy surface rather than for full geometry optimization of the entire structure, which is typically handled efficiently by DFT. osti.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

The six-membered piperidine ring is not planar and, similar to cyclohexane, can adopt several conformations. The most stable and common conformation for a piperidine-4-one ring is the chair form. nih.govchemrevlett.com This conformation minimizes both angular strain and torsional strain by staggering the bonds on adjacent carbon atoms. X-ray crystallography studies on related N-substituted piperidin-4-ones confirm the prevalence of the chair conformation. nih.gov

However, other higher-energy conformations such as the boat and twist-boat are also possible. ias.ac.in The boat conformation is generally disfavored due to steric hindrance between the "flagpole" atoms and eclipsing interactions along the sides. The twist-boat is a more stable intermediate between boat forms. While the energy difference typically favors the chair form significantly, substitutions on the ring or on the nitrogen atom can, in some cases, stabilize non-chair conformations. researchgate.netnih.gov Computational studies can map the potential energy surface of the ring, calculating the energy barriers for interconversion between these forms.

Table 2: Representative Relative Energies of Piperidine Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Commonality |

|---|---|---|

| Chair | 0.0 | Most Stable / Common |

| Twist-Boat | ~5-6 | Flexible Intermediate |

| Boat | ~6-7 | Transition State / Unstable |

Note: Values are general approximations for substituted piperidine rings and can vary based on specific substitution patterns.

The cyclopropylcarbonyl group is attached to the piperidine nitrogen via an amide bond (N-C=O). Rotation around the N-C bond in amides is known to be restricted due to the partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. libretexts.org This restricted rotation leads to a significant energy barrier.

The magnitude of this rotational barrier in this compound would be influenced by both electronic and steric factors. The electron-donating nature of the nitrogen and the steric bulk of the cyclopropyl (B3062369) group interacting with the piperidine ring would be key determinants. nih.govnih.gov Computational methods can quantify this barrier by performing a potential energy scan, where the dihedral angle defining the rotation is systematically varied and the energy of the molecule is calculated at each step. This analysis reveals the energy of the ground state(s) and the transition state for rotation, thereby defining the barrier height. nih.gov

Table 3: Illustrative Potential Energy Scan for N-CO Bond Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.0 (Planar Ground State) |

| 30 | 4.5 |

| 60 | 12.0 |

| 90 | 16.5 (Transition State) |

| 120 | 12.0 |

| 150 | 4.5 |

| 180 | 0.5 (Second Planar State) |

This table presents a hypothetical energy profile for amide bond rotation to illustrate the concept of a rotational barrier.

The carbon-nitrogen double bond of the oxime group gives rise to geometric isomerism, resulting in E and Z isomers. arpgweb.com These isomers differ in the spatial orientation of the hydroxyl (-OH) group relative to the substituents on the carbon atom of the C=N bond. In this case, the substituents are the two carbon atoms of the piperidine ring.

The relative thermodynamic stabilities of the E and Z isomers can be determined computationally by calculating the ground-state energy of each isomer. nih.gov The stability is often governed by steric interactions. For instance, one isomer might exhibit steric hindrance between the oxime's hydroxyl group and a nearby axial hydrogen on the piperidine ring, rendering it less stable than the other isomer where such an interaction is absent. nih.gov In some cases, intramolecular hydrogen bonding can also play a role in stabilizing a particular isomer. nih.gov DFT calculations are well-suited to predict these small energy differences, which determine the equilibrium ratio of the two isomers. nih.gov Studies on related piperidin-4-one oximes have often found that the E-isomer is the more stable product. nih.govresearchgate.net

Table 4: Hypothetical Relative Stabilities of Oxime Isomers

| Isomer | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Population at 298 K |

|---|---|---|

| E-Isomer | 0.00 | ~96% |

| Z-Isomer | +2.05 | ~4% |

Note: The energy difference is based on a reported value for a different oxime system and serves as an example of how computational results can predict isomer populations. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational spectra. These predictions are crucial for the structural elucidation of molecules and for the correct assignment of experimental signals. Methodologies like Density Functional Theory (DFT) are commonly used to achieve high accuracy in these predictions.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants is a cornerstone of computational structural analysis. For N-acyl piperidin-4-one oximes, computational studies reveal the presence of multiple conformations, such as different rotameric forms (syn and anti), which arise from restricted rotation around the N-acyl bond. nih.gov The relative energies of these conformers can be calculated, and their respective NMR parameters can be predicted.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate NMR shielding tensors. researchgate.net These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of complex experimental spectra and can help in determining the predominant conformation in solution. researchgate.net

For this compound, one would expect distinct chemical shifts for the cyclopropyl, piperidine, and oxime protons and carbons. The carbonyl carbon of the cyclopropylcarbonyl group would likely appear in the downfield region of the ¹³C NMR spectrum, while the sp² carbon of the oxime group would also have a characteristic shift. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature, which can be resolved and assigned using predicted coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Conformer of this compound This data is illustrative and based on typical values for analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | 1.80 - 1.95 | 15.0 - 18.0 |

| Cyclopropyl CH₂ | 0.85 - 1.10 | 8.0 - 12.0 |

| Piperidine C2/C6 (axial) | 3.60 - 3.80 | 45.0 - 48.0 |

| Piperidine C2/C6 (equatorial) | 4.10 - 4.30 | 45.0 - 48.0 |

| Piperidine C3/C5 (axial) | 2.50 - 2.70 | 35.0 - 38.0 |

| Piperidine C3/C5 (equatorial) | 2.80 - 3.00 | 35.0 - 38.0 |

| Oxime N-OH | 10.50 - 11.50 | - |

| Carbonyl C=O | - | 170.0 - 175.0 |

Simulated Vibrational Spectra for Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These simulations are invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

The calculation of vibrational spectra is typically performed using DFT methods following a geometry optimization. rsc.org The resulting predicted spectrum can be compared directly with experimental data. For this compound, key vibrational bands would include the C=O stretch of the amide, the C=N stretch of the oxime, the O-H stretch of the oxime, and various C-H and C-N stretching and bending modes of the cyclopropyl and piperidine rings. Anharmonic calculations can further refine the predicted frequencies, leading to even better agreement with experimental results. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This data is illustrative and based on typical values for analogous structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Oxime) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium |

| C-H Stretch (Piperidine) | 2850 - 2980 | Strong |

| C=O Stretch (Amide) | 1640 - 1670 | Strong |

| C=N Stretch (Oxime) | 1620 - 1650 | Medium |

Mechanistic Insights into Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the electronic factors that govern reactivity.

Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving piperidine derivatives, such as nucleophilic substitution or cyclization, DFT calculations can determine the activation energies associated with different proposed mechanisms. nih.govacs.org

For instance, a transformation of the oxime group in this compound, such as a Beckmann rearrangement or a reduction, could be modeled. Transition state theory, combined with the calculated geometries and energies, allows for the determination of reaction rate constants. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state smoothly connects the reactant and product.

Analysis of Electronic Effects on Reactivity

The electronic structure of a molecule is fundamental to its reactivity. Computational analyses, such as Natural Bond Orbital (NBO) analysis and the examination of molecular orbitals (HOMO-LUMO), can provide deep insights into the electronic effects that influence chemical transformations. researchgate.net For N-substituted piperidones, the nature of the N-substituent can significantly impact the electron density distribution and, consequently, the reactivity of the molecule. mdpi.com

In this compound, the electron-withdrawing nature of the cyclopropylcarbonyl group affects the nucleophilicity of the piperidine nitrogen and the electrophilicity of the adjacent carbonyl carbon. A Molecular Electrostatic Potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrophilic or nucleophilic attack. researchgate.net Analysis of the HOMO and LUMO energies and distributions can help predict the molecule's behavior in pericyclic reactions or its susceptibility to oxidation or reduction. These computational tools provide a quantitative framework for understanding and predicting the chemical behavior of this complex heterocyclic system.

Chemical Reactivity and Derivatization Pathways of 1 Cyclopropylcarbonyl Piperidin 4 One Oxime

Transformations of the Oxime Functional Group

The oxime functional group in 1-(cyclopropylcarbonyl)piperidin-4-one (B1285367) oxime is a versatile handle for a variety of chemical transformations, including rearrangements, reductions, hydrolysis, and conversion to other nitrogen-containing functionalities.

Beckmann Rearrangement to ε-Caprolactam Derivatives

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. mdpi.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.commasterorganicchemistry.com In the case of cyclic oximes such as 1-(cyclopropylcarbonyl)piperidin-4-one oxime, this rearrangement leads to the formation of a ring-expanded lactam, specifically an ε-caprolactam derivative. The reaction is typically promoted by strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org

The mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group anti-periplanar to the departing water molecule. This concerted migration and departure of water results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water to yield the corresponding lactam after tautomerization. For this compound, this would theoretically yield 1-(cyclopropylcarbonyl)-1,4-diazepan-5-one. The stereochemistry of the migrating group is crucial, as the group anti to the hydroxyl group is the one that migrates. alfa-chemistry.com

| Reactant | Reagent/Catalyst | Product |

| This compound | Strong Acid (e.g., H₂SO₄, PPA) | 1-(Cyclopropylcarbonyl)-1,4-diazepan-5-one |

Reduction to Amines

The reduction of the oxime functionality in this compound provides a direct route to the corresponding primary amine, 4-amino-1-(cyclopropylcarbonyl)piperidine. A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. organic-chemistry.org

Commonly used reducing agents include catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel. nih.gov Other methods involve the use of metal hydrides like sodium borohydride, often in the presence of a catalyst or co-reagent to enhance its reducing power towards the oxime. organic-chemistry.org The resulting 4-aminopiperidine (B84694) scaffold is a valuable building block in the synthesis of various biologically active molecules.

| Reactant | Reducing Agent | Product |

| This compound | H₂/Pd, Pt, or Ni | 4-Amino-1-(cyclopropylcarbonyl)piperidine |

| This compound | NaBH₄/Catalyst | 4-Amino-1-(cyclopropylcarbonyl)piperidine |

Hydrolysis to the Parent Ketone

Under certain conditions, the oxime group can be hydrolyzed back to the parent ketone, 1-(cyclopropylcarbonyl)piperidin-4-one. This reaction is typically carried out under acidic conditions, where the oxime is protonated, facilitating nucleophilic attack by water. The stability of oximes to hydrolysis is generally greater than that of imines. mdpi.com The ease of hydrolysis can be influenced by the pH of the reaction medium.

This transformation can be useful for deprotection strategies in multi-step syntheses where the oxime functionality is used to temporarily protect the ketone.

| Reactant | Conditions | Product |

| This compound | Acidic aqueous solution | 1-(Cyclopropylcarbonyl)piperidin-4-one |

Nitrilization and Formation of Related N-Containing Compounds

The dehydration of aldoximes is a common method for the synthesis of nitriles. While this compound is a ketoxime, under specific fragmentation conditions, it could potentially lead to nitrile-containing products through ring-opening pathways. However, a more direct transformation of the oxime group can lead to other nitrogen-containing heterocycles. For instance, reactions involving N-O bond cleavage can initiate cyclization reactions to form various nitrogen heterocycles. nih.gov The specific products formed would depend on the reagents and reaction conditions employed.

Reactions Involving the Piperidine (B6355638) Ring System

The piperidine ring in this compound, specifically the nitrogen atom, can participate in further substitution reactions, allowing for the introduction of diverse chemical scaffolds.

N-Substitution Reactions for Diverse Chemical Scaffolds

While the nitrogen of the piperidine ring is already acylated with a cyclopropylcarbonyl group, it is conceivable that under certain conditions, this amide bond could be cleaved and the nitrogen subsequently functionalized. However, a more common strategy for introducing diversity at this position involves the synthesis of piperidin-4-one oxime and then performing N-acylation or N-alkylation.

For related piperidine systems, N-alkylation is a common transformation, typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base. sciencemadness.orgresearchgate.net Similarly, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide. nih.govrsc.orgrsc.org These reactions allow for the introduction of a wide array of substituents on the piperidine nitrogen, leading to a broad range of chemical structures with potentially diverse biological activities.

| Starting Material (Analogous) | Reaction Type | Reagents | Product Type |

| Piperidin-4-one oxime | N-Alkylation | Alkyl halide, Base | N-Alkyl-piperidin-4-one oxime |

| Piperidin-4-one oxime | N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Aryl-piperidin-4-one oxime |

Functionalization at Other Piperidine Ring Positions

While the oxime at the C4 position is a primary site for derivatization, the piperidine ring itself offers several positions for functionalization, notably at the α-carbons (C2, C6) and β-carbons (C3, C5) relative to the nitrogen atom. The N-acyl group significantly influences the reactivity of these positions.

One of the most powerful modern techniques for derivatization is the direct, site-selective C–H functionalization. nih.gov Research on analogous N-protected piperidine systems has demonstrated that rhodium-catalyzed C–H insertion reactions can be precisely controlled to target specific positions on the ring. The choice of both the nitrogen protecting group and the specific chiral rhodium catalyst dictates the site of functionalization. For instance, studies by Davies et al. on N-Boc-piperidine have shown that different catalysts can direct the insertion of a donor/acceptor carbene to either the C2 or C4 positions with high selectivity. nih.gov Functionalization at the C3 position has been achieved indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, stereoselective ring-opening of the resulting bicyclic system. nih.govresearchgate.net This catalyst-controlled approach allows for the generation of positional analogues from a common precursor, a strategy directly applicable to this compound.

| Catalyst | N-Protecting Group | Position Functionalized | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Rh₂(R-TCPTAD)₄ | Boc | C2 | 4:1 to 14:1 | 82% to 94% | nih.gov |

| Rh₂(R-TPPTTL)₄ | Bs | C2 | >30:1 | 52% to 73% | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | COAr | C4 | >20:1 | 90% to 98% | nih.gov |

Table 1: Catalyst and Protecting Group Controlled C-H Functionalization of Piperidines. nih.govnih.gov (Data derived from studies on N-protected piperidines, demonstrating the principle of site-selectivity.)

Classical enolate chemistry provides another pathway for functionalizing the C3 and C5 positions, which are α to the carbonyl-derived oxime. Treatment of the parent ketone, 1-(cyclopropylcarbonyl)piperidin-4-one, with a suitable base would generate an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C3 and C5 positions. rsc.org The presence of the oxime group modifies this reactivity, but derivatization via the corresponding aza-enolate or related intermediates remains a viable synthetic route.

Reactivity of the Cyclopropylcarbonyl Moiety

The N-cyclopropylcarbonyl group is not merely a passive protecting group; its inherent strain and electronic properties provide unique avenues for chemical transformations that can significantly increase the molecular complexity of the parent molecule.

The three-membered ring of the cyclopropyl (B3062369) group is susceptible to ring-opening reactions under various conditions, a transformation that can be harnessed to introduce new functionalities and scaffolds. The adjacent amide carbonyl group activates the cyclopropane (B1198618) ring, facilitating its cleavage.

Lewis acid-promoted rearrangements offer a powerful method for this transformation. Research on N-cyclopropylamides has shown that treatment with a Lewis acid like aluminum chloride (AlCl₃) can induce a ring-opening rearrangement. researchgate.netrsc.org Depending on the reaction conditions and the presence of nucleophiles, this process can lead to diverse products. For example, in the presence of a chloride source, the reaction can yield N-(2-chloropropyl)amides. Alternatively, intramolecular cyclization can occur, leading to the formation of heterocyclic systems such as 5-methyl-2-oxazolines. rsc.org This pathway effectively transforms the compact cyclopropyl group into a longer, functionalized alkyl chain or a new heterocyclic ring, dramatically altering the molecular architecture.

| N-Cyclopropylamide Substrate | Reagent | Product Type | Yield | Reference |

| N-cyclopropylbenzamide | AlCl₃ / DCE | 5-methyl-2-phenyl-4,5-dihydrooxazole | 82% | rsc.org |

| N-cyclopropylbenzamide | AlCl₃ / CH₃NO₂ | N-(2-chloropropyl)benzamide | 75% | rsc.org |

| N-(4-chlorophenyl)cyclopropanecarboxamide | AlCl₃ / DCE | 2-(4-chlorophenyl)-5-methyl-4,5-dihydrooxazole | 85% | rsc.org |

Table 2: Lewis Acid-Mediated Ring-Opening Reactions of N-Cyclopropylamides. rsc.org (Illustrative examples demonstrating the transformation of the N-cyclopropylamide moiety.)

Transition metal catalysis provides another set of tools for cyclopropane ring-opening. nih.gov Nickel-catalyzed cross-coupling reactions, for instance, can activate the C-C bonds of the cyclopropyl ring, allowing for the introduction of aryl, alkenyl, or alkyl groups. nih.gov Similarly, radical-mediated reactions can initiate ring-opening, providing access to intermediates that can be trapped by various radical acceptors, further expanding the potential for molecular diversification. uchicago.edu

While amide bonds are known for their general stability, the N-cyclopropylcarbonyl group can potentially undergo acyl transfer to a suitable nucleophile under specific catalytic conditions. libretexts.orgsolubilityofthings.com This reaction would involve the cleavage of the amide C-N bond and the formation of a new amide, ester, or thioester, effectively transferring the cyclopropylcarbonyl group from the piperidine nitrogen to an external nucleophile.

This transformation is challenging for unactivated amides but can be facilitated by enzymatic or biomimetic catalysts that stabilize the high-energy tetrahedral intermediate formed during nucleophilic attack at the amide carbonyl. synchrotron-soleil.frnih.gov De novo designed proteins have demonstrated the ability to catalyze acyl transfer reactions by creating a tailored active site with an "oxyanion hole" to stabilize this intermediate. nih.gov Intramolecular acyl transfer reactions, which are kinetically more favorable, serve as a model for this process and have been used to achieve the atropselective synthesis of amides. rsc.org For this compound, such a reaction would result in the N-deacylated piperidin-4-one oxime and a new cyclopropyl amide, providing a route to modify the substitution at the piperidine nitrogen.

Stereochemical Control in Derivatization

Many of the derivatization pathways discussed can create new stereocenters, making stereochemical control a critical aspect of the synthesis of analogues. The inherent chirality and conformational preferences of the piperidine ring play a crucial role in directing the stereochemical outcome of these reactions.

In the context of C-H functionalization, the use of chiral dirhodium catalysts has proven highly effective for achieving excellent levels of both diastereoselectivity and enantioselectivity. nih.govnih.gov The chiral ligands on the catalyst create a chiral environment around the reactive rhodium carbene intermediate, which then discriminates between the enantiotopic C-H bonds or the diastereotopic faces of the piperidine ring. This leads to the formation of a single predominant stereoisomer. For example, the C2-functionalization of N-Boc-piperidine using the chiral catalyst Rh₂(R-TCPTAD)₄ can yield products with up to 94% e.e. nih.gov

For reactions at other positions, such as the alkylation of the C3/C5 positions via an enolate, the stereochemical outcome is influenced by the direction of approach of the electrophile. This approach is dictated by the conformational preference of the piperidine ring (typically a chair conformation) and any existing stereocenters. Similarly, the reduction of the C4-oxime to a 4-amino group would generate a new stereocenter at C4. The stereoselectivity of this reduction can be controlled by the choice of reducing agent and the steric environment around the C=N double bond, potentially leading to either syn or anti products relative to other ring substituents. The principles of substrate-controlled stereoselection are well-established in piperidine chemistry and would be directly applicable. nih.govnih.gov

Role As a Versatile Synthetic Precursor in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The chemical architecture of 1-(Cyclopropylcarbonyl)piperidin-4-one (B1285367) oxime makes it a valuable starting material for the synthesis of intricate heterocyclic systems. Oximes are well-established precursors in heterocyclic chemistry, capable of undergoing a variety of transformations to form rings. researchgate.netclockss.org The oxime functional group can be readily converted into other reactive intermediates, such as nitrones, which can then undergo cycloaddition reactions. It can also participate in rearrangement reactions, like the Beckmann rearrangement, to yield lactams, thereby expanding the piperidine (B6355638) ring into a diazepanone structure.

Furthermore, the piperidine core is a prevalent motif in numerous biologically active compounds and natural products. nih.govsemanticscholar.org By using 1-(Cyclopropylcarbonyl)piperidin-4-one oxime as a foundational element, chemists can introduce additional rings and functional groups onto this privileged scaffold. For example, intramolecular reactions involving the oxime and substituents elsewhere on the piperidine ring can lead to the formation of fused or bridged bicyclic systems. nih.gov The cyclopropyl (B3062369) group adds another layer of synthetic potential, as it can influence the stereochemical outcome of reactions or be involved in ring-expansion processes. researchgate.net

Below is a table illustrating potential heterocyclic systems that could be synthesized from this precursor.

| Target Heterocyclic System | Synthetic Transformation | Potential Application |

| Spiro-isoxazolines | 1,3-Dipolar Cycloaddition of derived Nitrone | Pharmaceutical Scaffolds |

| Fused Pyrazoles | Condensation with Hydrazine derivatives | Kinase Inhibitors |

| Diazepanones | Beckmann Rearrangement | CNS Drug Candidates |

| Bridged Piperidines | Intramolecular Cyclization | Alkaloid Synthesis |

Scaffold for the Development of New Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a multitude of diverse compounds is essential for identifying new therapeutic agents. nih.gov this compound serves as an excellent scaffold for combinatorial chemistry, allowing for the rapid synthesis of large, focused libraries. researchgate.netnih.gov

The oxime functional group is particularly suited for this purpose due to its ability to participate in "click chemistry" reactions. rsc.org Oxime-based ligation, which involves the reaction of an oxime or an aminooxy-containing molecule with an aldehyde or ketone, is a highly efficient and reliable method for connecting different molecular fragments. nih.gov This approach allows for the generation of products in high purity, often without the need for extensive purification, which is a significant advantage in high-throughput synthesis and screening. nih.gov

Using this compound as the core scaffold, a library can be constructed by reacting it with a diverse set of building blocks. For instance, the oxime's oxygen atom can be alkylated or acylated with various reagents, or the oxime itself can be transformed to introduce new points of diversity. This modular approach enables the creation of thousands of distinct compounds from a single, readily accessible precursor.

The following table demonstrates how a chemical library could be diversified from the core scaffold.

| Scaffold Position | Diversification Reaction | Example Building Block Class | Resulting Functionality |

| Oxime Oxygen | O-Alkylation | Alkyl Halides | Varied Ethers |

| Oxime Nitrogen | Beckmann Rearrangement | N/A | Lactams |

| Piperidine Nitrogen | N-Deacylation & Re-acylation | Carboxylic Acids | Diverse Amides |

| C-3/C-5 Positions | Functionalization | Electrophiles/Nucleophiles | Substituted Piperidines |

Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials

Beyond its role in drug discovery, this compound is a valuable intermediate in the synthesis of specialty chemicals and advanced materials. Piperidin-4-ones are recognized as versatile intermediates for compounds with a range of applications, including potent analgesics. semanticscholar.orgresearchgate.net

The unique combination of functional groups in this molecule allows for its incorporation into larger, more complex systems. The cyclopropylcarbonyl moiety is a feature found in many modern pharmaceuticals, where it often enhances metabolic stability and binding affinity. The piperidine ring is a fundamental component of many specialty chemicals, including agrochemicals and materials for electronics.

In the realm of materials science, oxime chemistry has gained prominence for its use in creating dynamic polymers. rsc.org The oxime linkage can be used to cross-link polymer chains, leading to the formation of hydrogels or self-healing materials. By incorporating this compound or a derivative into a polymer backbone, new materials with tailored properties, such as thermal responsiveness or specific ligand-binding capabilities, could be developed.

Application in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.gov This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and saving resources. 20.210.105nih.gov Similarly, cascade reactions, where multiple bond-forming events occur sequentially in one pot, provide a rapid pathway to intricate molecular architectures. 20.210.105

This compound is well-suited to participate in such processes. The ketone precursor to the oxime is a common component in well-known MCRs like the Ugi or Passerini reactions. nih.govresearchgate.net The oxime functionality itself can initiate cascade sequences. For example, it can be converted in situ to a nitrone, which then undergoes a cycloaddition with a dipolarophile present in the reaction mixture, all in a single, orchestrated process. rsc.org This strategy enables the rapid assembly of complex heterocyclic frameworks that would otherwise require lengthy, multi-step syntheses. The presence of the N-acyl group and the piperidine ring offers further opportunities for intramolecular reactions to be integrated into these cascades, leading to even greater molecular complexity.

Future Research Directions and Unexplored Avenues for 1 Cyclopropylcarbonyl Piperidin 4 One Oxime Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one (B1285367) oxime and its derivatives will likely focus on the development of highly efficient and atom-economical routes that adhere to the principles of green chemistry. Traditional multi-step syntheses of N-substituted piperidones can be resource-intensive. Future approaches could explore one-pot multicomponent reactions, which are known to efficiently generate molecular complexity from simple starting materials. For instance, a potential one-pot synthesis could involve the reaction of a primary amine, an aldehyde, and a β-keto ester, followed by cyclization and subsequent oximation.

Moreover, catalytic methods are expected to play a crucial role. The use of catalysts, such as zirconium tetrachloride in the synthesis of polysubstituted tetrahydropyridines, demonstrates the potential for developing more sustainable synthetic protocols. For the oximation step, moving beyond classical methods that often require excess reagents and harsh conditions will be a key research area. The development of novel catalytic systems for oximation, potentially using environmentally benign oxidants and catalysts, would represent a significant advancement.

| Parameter | Traditional Synthesis | Future Atom-Economical Synthesis |

| Number of Steps | Multi-step | One-pot or fewer steps |

| Reagent Stoichiometry | Often requires excess reagents | Catalytic amounts of reagents |

| Solvent Use | High volumes of organic solvents | Greener solvents or solvent-free conditions |

| Waste Generation | Significant byproduct formation | Minimal waste generation |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) offers a powerful platform to accelerate the exploration of 1-(cyclopropylcarbonyl)piperidin-4-one oxime chemistry. Automated flow chemistry, for example, has become a common tool in modern laboratories for the synthesis of heterocyclic compounds like piperazines and can be adapted for piperidine (B6355638) derivatives. This technology allows for precise control over reaction parameters, rapid optimization, and the seamless integration of multiple synthetic steps.

HTE platforms can be employed to rapidly screen a wide array of reaction conditions for the synthesis of this compound and its analogues. This includes the screening of different catalysts, solvents, and temperatures to identify optimal synthetic protocols. Furthermore, HTE can be utilized to generate libraries of derivatives by varying the substituents on the piperidine ring or by modifying the oxime functionality. The combination of automated synthesis and HTE would enable the rapid generation of structure-activity relationship (SAR) data, which is crucial for drug discovery and materials science.

| Technology | Application in this compound Chemistry | Potential Benefits |

| Automated Flow Chemistry | Synthesis of the core piperidone structure and subsequent oximation. | Improved reaction control, scalability, and safety. |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions and synthesis of derivative libraries. | Accelerated discovery of optimal synthetic routes and novel compounds. |

| Robotic Liquid Handling | Precise dispensing of reagents for library synthesis and screening assays. | Increased reproducibility and throughput. |

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound, the application of advanced in situ spectroscopic techniques is a promising avenue. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products throughout a chemical reaction. This allows for the precise determination of reaction endpoints, the identification of transient species, and the elucidation of reaction pathways.

For the oximation of the 1-(cyclopropylcarbonyl)piperidin-4-one precursor, in situ monitoring could track the disappearance of the ketone carbonyl peak and the appearance of the C=N-OH stretch of the oxime, providing valuable kinetic data. This information is critical for optimizing reaction conditions to maximize yield and minimize reaction times. Furthermore, in situ spectroscopy can be integrated with automated flow reactors, enabling real-time process control and optimization.

| Spectroscopic Technique | Information Gained | Impact on Synthesis |

| In Situ FTIR Spectroscopy | Monitoring of functional group transformations (e.g., C=O to C=N-OH). | Precise determination of reaction kinetics and endpoints. |

| In Situ Raman Spectroscopy | Complementary vibrational information, particularly for aqueous systems. | Enhanced mechanistic understanding. |

| In Situ NMR Spectroscopy | Detailed structural information on intermediates and products. | Unambiguous identification of reaction species. |

Exploration of Novel Catalytic Transformations

The unique combination of functional groups in this compound opens up possibilities for exploring novel catalytic transformations. The piperidine ring, for instance, can be a scaffold for various C-H functionalization reactions, allowing for the introduction of new substituents at specific positions. Recent advances in biocatalysis, utilizing enzymes for selective C-H oxidation, could offer a green and efficient way to create complex piperidine derivatives.

The oxime group itself is a versatile functional handle that can participate in a range of catalytic reactions. For example, transition metal-catalyzed reactions of oximes can lead to the formation of various nitrogen-containing heterocycles. Research into novel catalysts, including those based on earth-abundant metals, could lead to the discovery of new, sustainable methods for transforming the oxime moiety into other valuable functional groups. The development of iridium-based catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines highlights the potential for creating stereochemically complex molecules from oxime precursors.

| Catalytic Approach | Target Transformation | Potential Outcome |

| C-H Functionalization | Introduction of substituents on the piperidine ring. | Access to a wider range of structurally diverse analogues. |

| Biocatalysis | Selective oxidation of the piperidine core. | Environmentally friendly synthesis of functionalized derivatives. |

| Transition Metal Catalysis | Transformation of the oxime group into other heterocycles. | Discovery of novel molecular scaffolds. |

| Asymmetric Catalysis | Stereoselective reduction of the oxime. | Synthesis of chiral building blocks for pharmaceuticals. |

Computational Design of Functionalized Derivatives with Tailored Chemical Reactivity and Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in guiding the future exploration of this compound chemistry. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to develop predictive models for the biological activity of derivatives. By correlating structural features with observed activity, these models can guide the design of new compounds with enhanced properties.

| Computational Method | Application | Expected Insights |

| QSAR | Predicting biological activity of derivatives. | Guidance for the design of more potent and selective compounds. |

| DFT Calculations | Determining stable conformations and electronic properties. | Understanding of structure-property relationships. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of molecules in different environments. | Insights into ligand flexibility and binding interactions. |

| Molecular Docking | Predicting the binding mode of derivatives to biological targets. | Identification of key interactions for structure-based drug design. |

Q & A

What are the common synthetic routes for preparing 1-(cyclopropylcarbonyl)piperidin-4-one oxime, and how do reaction conditions influence intermediate stability?

Basic

The synthesis typically involves three key steps: (1) Mannich reaction to form the piperidin-4-one core, (2) cyclopropanecarbonyl group introduction via nucleophilic acylation, and (3) oximation using hydroxylamine hydrochloride. For example, the Mannich reaction between ammonium acetate, ketones, and aldehydes in ethanol under reflux yields 2,6-disubstituted piperidin-4-ones . Subsequent acylation with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) ensures regioselectivity at the piperidine nitrogen. Oximation at 60–80°C in ethanol with hydroxylamine hydrochloride and sodium acetate completes the synthesis .

Advanced

Optimizing the acylation step requires careful control of stoichiometry (1:1.2 molar ratio of piperidin-4-one to acyl chloride) to minimize diacylation byproducts. Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce selectivity. Stability of the oxime intermediate is pH-dependent: acidic conditions promote hydrolysis, while neutral/basic conditions favor tautomerization. Crystallization from methanol-chloroform (1:1) improves purity, with yields averaging 70–76% .

How can spectroscopic and crystallographic data resolve ambiguities in the tautomeric forms of the oxime moiety?

Basic

¹H NMR analysis of the oxime proton (δ 8.5–10.5 ppm) distinguishes E/Z isomers, while ¹³C NMR confirms carbonyl conversion (disappearance of the C=O signal at ~205 ppm). IR spectroscopy identifies N–O stretching vibrations at 950–980 cm⁻¹ .

Advanced

Single-crystal X-ray diffraction provides definitive proof of tautomerism. For example, in this compound, the oxime group adopts an E-configuration stabilized by intramolecular hydrogen bonds (e.g., C–H···N interactions). Density Functional Theory (DFT) calculations further predict energy differences between tautomers (<2 kcal/mol), explaining dynamic equilibria in solution .

What strategies improve the compound's bioavailability in pharmacological studies, given its physicochemical properties?

Advanced

The compound’s moderate LogP (~2.5) and high topological polar surface area (TPSA >80 Ų) limit membrane permeability. Strategies include:

- Prodrug design : Esterification of the oxime hydroxyl group enhances lipophilicity. For example, benzoylation increases LogP by 1.5 units .

- Cyclodextrin encapsulation : β-cyclodextrin complexes improve aqueous solubility (up to 3-fold) via host-guest interactions, confirmed by phase-solubility diagrams .

- Co-crystallization : Co-formers like succinic acid modify dissolution rates without altering bioactivity .

How does the cyclopropylcarbonyl group influence biological activity compared to other acyl substituents?

Basic

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation (via cytochrome P450 enzymes). In enzyme inhibition assays, it increases binding affinity to ACK1 (IC₅₀ = 12 nM vs. >100 nM for linear alkyl analogs) due to steric complementarity in the hydrophobic pocket .

Advanced

Comparative studies show that cyclopropane’s ring strain induces conformational rigidity, optimizing π-π stacking with tyrosine residues in kinase targets. Molecular docking (AutoDock Vina) reveals a 30% stronger binding energy compared to cyclohexanecarbonyl derivatives .

What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Advanced

HPLC-MS with a C18 column (ACN/0.1% formic acid gradient) detects diastereomeric impurities (<0.1%) from incomplete oximation. For cyclopropane-related byproducts (e.g., cyclopropane dicarboxylic acid), ion-pair chromatography (IPC) with heptafluorobutyric acid improves resolution. Quantitation limits reach 0.01% using charged aerosol detection (CAD) .

How do substituents on the piperidine ring modulate antioxidant and antimicrobial activities?

Basic

Electron-withdrawing groups (e.g., –NO₂) at the 3-position enhance antioxidant activity (IC₅₀ = 8.2 μM in ABTS assays vs. 22 μM for unsubstituted analogs) by stabilizing radical intermediates. Antimicrobial potency against S. aureus correlates with logD values, peaking at logD = 2.8 .

Advanced

QSAR models indicate that para-substituted aryl esters increase membrane disruption via enhanced van der Waals interactions. For example, 4-fluorobenzyl esters show 4-fold higher MIC values (1.25 μg/mL) than methyl esters due to fluorine’s electronegativity and size .

What mechanistic insights explain the compound’s inhibitory effects on ACK1 kinase?

Advanced

The oxime group acts as a hydrogen bond donor to the kinase’s hinge region (Glu235), while the cyclopropylcarbonyl moiety occupies the hydrophobic back pocket. Time-resolved fluorescence shows a 2-step binding mechanism: rapid initial association (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) followed by conformational adjustment (k = 0.45 s⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.